molecular formula C3H7NO B2841520 Propionaldehyde oxime CAS No. 627-39-4

Propionaldehyde oxime

Cat. No.: B2841520
CAS No.: 627-39-4
M. Wt: 73.095
InChI Key: IFDZZSXEPSSHNC-UHFFFAOYSA-N
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Description

Propionaldehyde oxime, also known as propanal oxime or propionaldoxime, is an organic compound with the molecular formula C3H7NO. It is a derivative of propionaldehyde, where the aldehyde group is converted to an oxime group. This compound is a colorless liquid and is used in various chemical applications due to its reactivity and functional group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionaldehyde oxime can be synthesized through the reaction of propionaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitriles and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Propionaldehyde oxime finds applications in several scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some oxime derivatives are explored for their potential use as therapeutic agents.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde oxime: Similar structure but derived from acetaldehyde.

    Butyraldehyde oxime: Derived from butyraldehyde, with a longer carbon chain.

    Benzaldehyde oxime: Derived from benzaldehyde, with an aromatic ring.

Uniqueness

Propionaldehyde oxime is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties. This makes it suitable for various applications where other oximes might not be as effective.

Properties

IUPAC Name

(NE)-N-propylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZZSXEPSSHNC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-39-4
Record name Propionaldehyde oxime
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